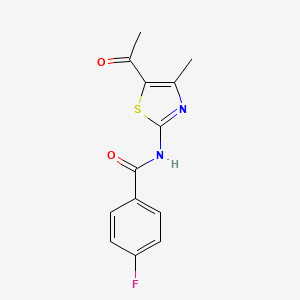

![molecular formula C24H20FNO4 B2895739 3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-fluoropropanoic acid CAS No. 2470439-75-7](/img/structure/B2895739.png)

3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-fluoropropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is also known as Fmoc-p-Bz-Phe-OH, (S)-3- (4-Benzoyl-phenyl)-2- (9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid, or 4-Benzoyl-N- [ (9H-fluoren-9-ylmethoxy)carbonyl]phenylalanine .

Molecular Structure Analysis

The molecular structure of this compound involves a fluorenylmethyloxycarbonyl (Fmoc) group, a benzoyl group, and a phenylalanine group . The presence of these groups gives the compound its unique properties and reactivity.Wissenschaftliche Forschungsanwendungen

Hydroxy-Group Protection

- The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative of fluorenylmethoxycarbonyl, is utilized for protecting hydroxy-groups in synthesis processes. This group can be conveniently removed while maintaining the stability of other base-labile protecting groups, demonstrating its utility in the synthesis of complex molecules, such as octathymidylic acid fragments (Gioeli & Chattopadhyaya, 1982).

Cross-Coupling and Methylation

- A study developed meta-C–H arylation and methylation methods for 3-phenylpropanoic acid and phenolic derivatives. This technique, using a nitrile template, facilitates cross-coupling of C–H bonds with organoborons, indicating potential applications in organic synthesis (Wan et al., 2013).

Fluorescent pH Sensing

- A heteroatom-containing organic fluorophore demonstrating aggregation-induced emission (AIE) was synthesized, showing potential as a fluorescent pH sensor. This sensor can switch emission states in response to protonation and deprotonation, suggesting applications in detecting acidic and basic organic vapors (Yang et al., 2013).

Solid Phase Synthesis

- New linkers for solid phase synthesis, based on 9-H-fluoren-9-ol and 9-hydroxy-9H-fluoren-9-yl-phenoxy pentanoic acid, have been developed. These linkers demonstrate higher acid stability compared to standard resins, indicating their potential in facilitating more efficient solid phase syntheses (Bleicher, Lutz, & Wuethrich, 2000).

Fluorescent Sensing of Protons and Water

- Novel fluorophores capable of sensing protons and water were designed and developed. Their photophysical properties were investigated in different solvents, revealing potential applications in environmental sensing and molecular diagnostics (Ooyama, Egawa, & Yoshida, 2009).

Peptide Synthesis

- The use of Fmoc amino acids in solid phase peptide synthesis has been significantly advanced. The versatility of this methodology allows for the synthesis of biologically active peptides and proteins, showcasing its critical role in bioorganic chemistry (Fields & Noble, 2009).

Eigenschaften

IUPAC Name |

3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]-2-fluoropropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO4/c25-22(23(27)28)13-15-9-11-16(12-10-15)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJISGIVIFXDFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)CC(C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-fluoropropanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-(4-ethoxybenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2895657.png)

![N-(2-fluorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2895658.png)

![2-(2-chloro-4-fluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2895659.png)

![3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzoic acid](/img/structure/B2895662.png)

![N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2895665.png)

![N-[4-[[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2895667.png)

![2,3,7-Trimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid](/img/structure/B2895672.png)

![N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2895676.png)

![2-[(1,3-Oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2895677.png)

![1-[1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2895679.png)